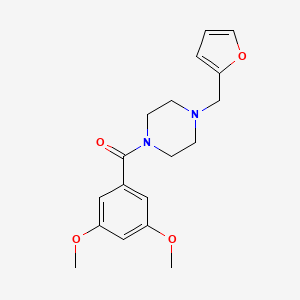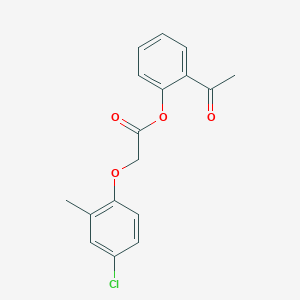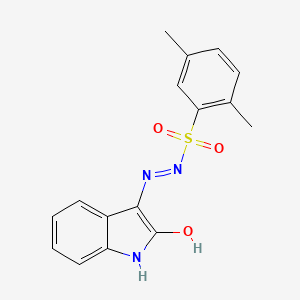
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to interact with several proteins, including G protein-coupled receptors, ion channels, and enzymes, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cancer cell growth, and the reduction of inflammation and pain. 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate multiple signaling pathways in the body. However, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine also has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine, including its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Further research is also needed to fully understand the mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine and to identify any potential side effects or toxicity associated with its use. Additionally, the development of new synthetic methods for 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 2-furylmethylamine, followed by the cyclization of the resulting intermediate with piperazine. The final product is obtained after purification through column chromatography, yielding a white crystalline solid.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In neuroscience, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter release and synaptic transmission. In cancer research, 1-(3,5-dimethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-10-14(11-17(12-16)23-2)18(21)20-7-5-19(6-8-20)13-15-4-3-9-24-15/h3-4,9-12H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNFHFIRLVOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)